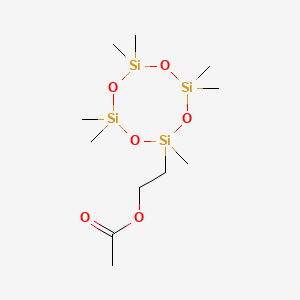

(Acetoxyethyl)heptamethylcyclotetrasiloxane

Description

Properties

IUPAC Name |

2-(2,4,4,6,6,8,8-heptamethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocan-2-yl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H28O6Si4/c1-11(12)13-9-10-21(8)16-19(4,5)14-18(2,3)15-20(6,7)17-21/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIPBVPCNPASMTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H28O6Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724772 | |

| Record name | 2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18048-31-2 | |

| Record name | 2-(2,4,4,6,6,8,8-Heptamethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocan-2-yl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) under inert argon gas. A disodiumoxyhexamethyltrisiloxane intermediate is first prepared by deprotonating hexamethyltrisiloxane with sodium hydroxide. This intermediate reacts with dichloromethyl(acetoxyethyl)silane at low temperatures (−60°C) to prevent premature condensation. The nucleophilic oxygen atoms in the disiloxane salt displace chloride ions from the chlorosilane, forming siloxane bonds and releasing sodium chloride as a byproduct.

Key variables influencing yield include:

-

Solvent polarity : MTBE (lower polarity) favors cyclization over polymerization compared to THF.

-

Temperature control : Gradual warming to room temperature ensures controlled ring closure.

-

Stoichiometry : A slight excess of chlorosilane (1.14:1 molar ratio relative to disiloxane salt) maximizes conversion.

Experimental Protocol and Yield Optimization

In a representative procedure:

-

Disiloxane salt preparation : 20 g (0.07 mol) of 1,5-disodiumoxyhexamethyltrisiloxane is suspended in 480 mL of anhydrous THF with 1 mL pyridine (acid scavenger).

-

Chlorosilane addition : A solution of 11.9 g (0.08 mol) dichloromethyl(acetoxyethyl)silane in 268 mL THF is added dropwise at −60°C.

-

Reaction progression : The mixture is stirred for 1 hour while warming to room temperature, yielding a pH-stable solution (pH 5–7).

-

Workup : The product is washed with water to remove NaCl and concentrated via rotary evaporation.

Yields under these conditions typically reach 68–72%. Substituting THF with MTBE increases yield to 78–82% by reducing intermolecular condensation.

Cyclization of Acetoxyethyl-Functionalized Silane Monomers

An alternative route involves the hydrolytic cyclization of acetoxyethyl-substituted silane monomers. This method, detailed in patent literature for silicon carbide precursors, leverages controlled hydrolysis to form the cyclotetrasiloxane ring.

Monomer Design and Cyclization Kinetics

The precursor, dichloromethyl(acetoxyethyl)silane (Cl₂MeSi-CH₂CH₂OAc), undergoes hydrolysis in a water-immiscible solvent (e.g., dichloromethane). The reaction proceeds via:

-

Hydrolysis : Cl₂MeSi-CH₂CH₂OAc + 2H₂O → HO-MeSi-CH₂CH₂OAc-OH + 2HCl

-

Condensation : 4 HO-MeSi-CH₂CH₂OAc-OH → [(Me)(CH₂CH₂OAc)SiO]₄ + 4H₂O

The acetoxyethyl group’s steric bulk directs cyclization toward the tetrameric ring rather than linear polymers.

Catalytic Enhancements and Side Reactions

-

Acid catalysis : Trace HCl accelerates condensation but risks acetoxy group hydrolysis. Neutral conditions (pH 7) with pyridine buffer are preferred.

-

Byproduct formation : Up to 12% of the product may consist of cyclohexasiloxane derivatives, necessitating fractional distillation for purification.

Post-Functionalization of Preformed Cyclotetrasiloxanes

A less common strategy involves modifying preassembled cyclotetrasiloxanes to introduce the acetoxyethyl group. For example, heptamethylcyclotetrasiloxane can undergo hydrosilylation with allyl acetate in the presence of a platinum catalyst.

Hydrosilylation Mechanism

The reaction targets residual Si-H bonds in the cyclotetrasiloxane:

[(Me)HSiO]₄ + 4 CH₂=CHCH₂OAc → [(Me)(CH₂CH₂OAc)SiO]₄

Platinum catalysts (e.g., Karstedt’s catalyst) enable regioselective addition across the terminal alkene. However, incomplete conversion (≤85%) and competing side reactions limit this method’s efficiency.

Comparative Analysis of Methods

Analytical Characterization and Quality Control

Post-synthesis analysis employs:

Chemical Reactions Analysis

Types of Reactions

(Acetoxyethyl)heptamethylcyclotetrasiloxane undergoes various chemical reactions, including:

Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across a carbon-carbon multiple bond, typically catalyzed by platinum or rhodium complexes.

Substitution Reactions: The acetoxy group can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form silanols or reduction to form silanes.

Common Reagents and Conditions

Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.

Substitution Reactions: Nucleophiles like amines or alcohols are used under mild conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride are employed.

Major Products Formed

Hydrosilylation: Formation of organosilicon compounds with various functional groups.

Substitution Reactions: Formation of substituted siloxanes.

Oxidation and Reduction: Formation of silanols or silanes.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHOSi

- Molecular Weight : 368.678 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 277.3 ± 42.0 °C at 760 mmHg

- Flash Point : 101.0 ± 23.4 °C

The structure of (acetoxyethyl)heptamethylcyclotetrasiloxane consists of a cyclotetrasiloxane ring with heptamethyl substituents and an acetoxyethyl group, contributing to its reactivity and versatility in applications.

Organic Synthesis

(Acetoxyethyl)heptamethylcyclotetrasiloxane serves as an intermediate in organic synthesis, particularly in the preparation of complex molecules. Its reactivity allows for the development of new synthetic methodologies and facilitates the study of reaction mechanisms. Researchers utilize this compound to explore various chemical transformations, making it a valuable building block in organic chemistry.

Biological Research

In biological studies, this compound can be employed to investigate enzyme-catalyzed reactions, particularly those involving ester hydrolysis. Its functional groups enable researchers to design experiments that elucidate the mechanisms of enzymatic activity and substrate specificity.

Material Science

The unique properties of (acetoxyethyl)heptamethylcyclotetrasiloxane make it suitable for applications in material science:

- Coatings : It can be used to create protective coatings due to its weatherability and chemical stability.

- Adhesives and Sealants : Its siloxane backbone provides flexibility and durability, making it ideal for high-performance adhesives and sealants used in construction and automotive industries.

Cosmetic and Personal Care Products

Due to its silicone-like properties, (acetoxyethyl)heptamethylcyclotetrasiloxane is utilized in cosmetic formulations as a conditioning agent and emollient. It enhances the texture and spreadability of products while providing a silky feel on the skin.

Electronics

In the electronics industry, this compound can be applied in the treatment of dielectric films used in semiconductor manufacturing. Its ability to modify surface properties enhances the performance of low-k dielectric materials, which are critical for reducing capacitance in integrated circuits.

Case Studies

| Application Area | Case Study Description | Findings |

|---|---|---|

| Organic Chemistry | Synthesis of complex molecules using (acetoxyethyl)heptamethylcyclotetrasiloxane as an intermediate | Demonstrated effectiveness in creating novel compounds with desired functionalities |

| Biological Research | Enzyme-catalyzed reactions involving ester hydrolysis | Revealed insights into substrate specificity and reaction kinetics |

| Material Science | Development of protective coatings for outdoor applications | Showed enhanced durability and resistance to environmental degradation |

Mechanism of Action

The mechanism of action of (Acetoxyethyl)heptamethylcyclotetrasiloxane is primarily based on its ability to undergo various chemical reactions, leading to the formation of functionalized siloxanes. These reactions involve the interaction of the silicon-oxygen backbone with different molecular targets, resulting in the modification of the compound’s properties and functionality .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (Acetoxyethyl)heptamethylcyclotetrasiloxane with structurally related cyclotetrasiloxanes and linear siloxanes:

Structural and Functional Differences

Substituent Effects: The acetoxyethyl group in the target compound introduces ester functionality, increasing polarity and reactivity compared to fully methylated analogs like D3. This enhances compatibility with organic matrices in lubricants . Heptamethylphenylcyclotetrasiloxane contains a bulky phenyl group, improving thermal stability but reducing solubility in non-polar media . Heptamethylcyclotetrasiloxane (with a Si-H bond) exhibits radical reactivity, enabling iodine-initiated polymerization—a property absent in the acetoxyethyl derivative .

Reactivity and Polymerization: The acetoxyethyl derivative equilibrates with other siloxanes to form branched polymers, whereas D4 primarily forms linear polydimethylsiloxanes (PDMS) .

Environmental and Safety Considerations: D4 is classified as a persistent, bioaccumulative, and toxic (PBT) compound under REACH, leading to usage restrictions . Hexamethyldisiloxane, a linear analog, has low toxicity but high volatility, limiting its use in high-temperature applications .

Research Findings

- Synthetic Utility : (Acetoxyethyl)heptamethylcyclotetrasiloxane enables the production of polysiloxanes with adjustable viscosities by varying equilibration conditions .

- Thermal Performance : Phenyl-substituted cyclotetrasiloxanes (e.g., heptamethylphenylcyclotetrasiloxane) exhibit decomposition temperatures >300°C, outperforming methyl- and acetoxyethyl-substituted analogs .

Biological Activity

(Acetoxyethyl)heptamethylcyclotetrasiloxane, commonly referred to by its CAS number 18048-31-2, is a siloxane compound with diverse applications in various fields, including cosmetics, pharmaceuticals, and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic uses, and relevant case studies.

- Molecular Formula : C₁₁H₂₈O₆Si₄

- Molecular Weight : 368.678 g/mol

- Density : 1.0 ± 0.1 g/cm³

- Boiling Point : 277.3 ± 42.0 °C at 760 mmHg

- Flash Point : 101.0 ± 23.4 °C

Biological Activity Overview

The biological activity of (acetoxyethyl)heptamethylcyclotetrasiloxane has been investigated primarily in the context of its potential as an antimicrobial and anticancer agent. The following sections detail specific findings related to its biological effects.

Antimicrobial Activity

Research indicates that siloxane compounds can exhibit varying degrees of antimicrobial properties. In particular, studies have highlighted the effectiveness of certain siloxanes against various bacterial strains:

While specific data on (acetoxyethyl)heptamethylcyclotetrasiloxane's antimicrobial efficacy is limited, its structural similarity to other siloxanes suggests potential for similar activities.

Anticancer Properties

The anticancer potential of siloxanes has garnered attention in recent years. Preliminary studies suggest that (acetoxyethyl)heptamethylcyclotetrasiloxane may possess properties that inhibit cancer cell proliferation:

- Case Study : A study involving siloxane derivatives demonstrated significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and prostate cancer cells. The IC50 values for related compounds were noted to be as low as 13.49 µg/mL for certain siloxanes, indicating a promising avenue for further research into (acetoxyethyl)heptamethylcyclotetrasiloxane's anticancer capabilities .

The mechanisms through which (acetoxyethyl)heptamethylcyclotetrasiloxane exerts its biological effects are not fully elucidated but may involve:

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Evidence suggests that certain siloxanes can trigger apoptosis in malignant cells.

- Antioxidant Activity : Some siloxanes exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress in cells.

Safety and Toxicology

While exploring the therapeutic potential of (acetoxyethyl)heptamethylcyclotetrasiloxane, it is essential to consider its safety profile:

- Toxicological Studies : Limited studies have been conducted specifically on this compound; however, related siloxanes have shown low toxicity in animal models .

- Regulatory Status : As with many chemical compounds used in consumer products, regulatory assessments are necessary to ensure safety for human use.

Q & A

Q. How can researchers reconcile open-data sharing requirements with confidentiality in studies involving proprietary siloxane derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.